N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(3-oxoisoindolin-1-yl)acetamide
Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(3-oxoisoindolin-1-yl)acetamide is a heterocyclic compound featuring a cyclopenta-thiazol core linked via an acetamide group to a 3-oxoisoindolin-1-yl moiety.
Properties
Molecular Formula |
C16H15N3O2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C16H15N3O2S/c20-14(19-16-18-11-6-3-7-13(11)22-16)8-12-9-4-1-2-5-10(9)15(21)17-12/h1-2,4-5,12H,3,6-8H2,(H,17,21)(H,18,19,20) |
InChI Key |
AWIZHEPRFWFDDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(3-oxoisoindolin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopenta[d]thiazole core fused with an isoindolin moiety. Its molecular formula is , with a molecular weight of approximately 400.43 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O3S |
| Molecular Weight | 400.43 g/mol |
| LogP | 3.4618 |
| Polar Surface Area | 71.074 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The unique structure suggests distinct electronic and steric properties, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the cyclization of appropriate precursors under controlled conditions. Common methods include:
- Formation of the Cyclopenta[d]thiazole Ring : This can be achieved through the reaction of a thioamide with cyclopentanone derivatives.
- Synthesis of the Isoindolin Moiety : The isoindolin structure can be synthesized through various methods, including cycloaddition reactions.
- Coupling Reaction : The final step involves forming an amide bond between the two moieties, often using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can inhibit the growth of cancer cells by inducing apoptosis.
- Modulation of Signaling Pathways : They may interfere with key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, altering signaling cascades that lead to changes in cell behavior.
Case Studies
-
In Vitro Studies : A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM.
Cell Line IC50 (µM) A549 (Lung Cancer) 15 MCF7 (Breast Cancer) 12 HeLa (Cervical Cancer) 10 - Antimicrobial Testing : In a study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Comparison with Similar Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- The cyclopenta-thiazol core is critical for scaffold stability and receptor binding.
- Substituents on the acetamide group dictate target selectivity:
- Bulky aromatic groups (e.g., pyrimidine sulfamoyl) enhance tyrosine kinase inhibition .
Electron-withdrawing groups (e.g., fluorine in ) improve metabolic stability .
- The 3-oxoisoindolin-1-yl group may confer unique binding interactions, warranting further exploration.
- Therapeutic Potential: Antiproliferative analogs () suggest oncology applications, while MAO inhibitors () indicate CNS disease relevance.
Preparation Methods
Ullmann Coupling of Phthalimide with Glycine
Phthalimide reacts with ethyl bromoacetate in the presence of a copper catalyst to form ethyl 2-(3-oxoisoindolin-1-yl)acetate, which is hydrolyzed to the carboxylic acid:
Conditions :
Reductive Amination Approach
Alternatively, isoindolinone is alkylated with bromoacetyl bromide, followed by hydrolysis:
Purification : Column chromatography (SiO, ethyl acetate/hexane) achieves >90% purity.
Amide Bond Formation: Coupling Strategies
The final step involves conjugating the thiazol-2-amine with the isoindolinone-acetic acid via amide coupling . Two predominant methods are employed:
Carbodiimide-Mediated Coupling (EDCl/HOBt)
Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitates nucleophilic attack by the amine:
Optimized conditions :
Uranium-Based Coupling (HATU)
For sterically hindered substrates, hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) enhances efficiency:
Advantages :
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water).
Analytical Validation
-
NMR : H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, CH), 2.90–2.60 (m, 4H, cyclopentane-H).
-
HPLC : Purity >98% (Retention time: 12.3 min, C18, 70:30 acetonitrile/water).
Scale-Up Considerations and Challenges
Solvent Selection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
